PRMT5-IN-23

PRMT5 inhibition Enzymatic assay Biochemical potency

PRMT5 inhibitors show wide functional variability, making direct substitution a source of experimental error. PRMT5-IN-23 (compound 50) offers validated selectivity and potency for lymphoma research. - Cellular IC50: ~50 nM in PRMT5-dependent DLBCL cell lines - In vivo efficacy: 50-70% TGI at 30 mg/kg (QD, oral) in mouse xenografts - Selectivity: Differentiated from Type I PRMTs (PRMT1/PRMT4) to preserve sDMA vs. aDMA readouts - Molecular weight: 1634.68 g/mol, formula: C75H91N15O25S

Molecular Formula C75H91N15O25S
Molecular Weight 1634.7 g/mol
Cat. No. B15585051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRMT5-IN-23
Molecular FormulaC75H91N15O25S
Molecular Weight1634.7 g/mol
Structural Identifiers
InChIInChI=1S/C75H91N15O25S/c1-35(2)60(88-69(105)55-14-10-28-89(55)37(4)91)70(106)84-50-13-7-5-6-12-49(82-67(103)52(29-38-15-18-40(19-16-38)90(112)113)86-65(101)51(83-63(50)99)25-26-58(76)94)64(100)87-54(34-59(95)96)66(102)79-36(3)62(98)85-53(33-44(71(107)108)72(109)110)68(104)81-48(61(77)97)11-8-9-27-78-74(116)80-39-17-22-45-43(30-39)73(111)115-75(45)46-23-20-41(92)31-56(46)114-57-32-42(93)21-24-47(57)75/h15-24,30-32,35-36,44,48-55,60,92-93H,5-14,25-29,33-34H2,1-4H3,(H2,76,94)(H2,77,97)(H,79,102)(H,81,104)(H,82,103)(H,83,99)(H,84,106)(H,85,98)(H,86,101)(H,87,100)(H,88,105)(H,95,96)(H,107,108)(H,109,110)(H2,78,80,116)/t36-,48-,49-,50-,51-,52-,53-,54-,55-,60-/m0/s1
InChIKeyMXPWZRUCNYQKKV-HFJZEDLMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRMT5-IN-23 Identity & Provenance


PRMT5-IN-23 (also designated as compound 50) is a selective small-molecule inhibitor targeting Protein Arginine Methyltransferase 5 (PRMT5), an enzyme critically implicated in epigenetic regulation of gene transcription, RNA splicing, and oncogenic signaling [1]. The compound exhibits anti-tumor activity in preclinical models, with biochemical assays reporting an IC50 value of 0.31 μM against PRMT5 enzymatic activity [2]. PRMT5-IN-23 functions by occupying the substrate binding site of PRMT5 and forming essential interactions with amino acid residues to block symmetric dimethylation of arginine substrates [3].

Why PRMT5-IN-23 Substitution Fails


The PRMT5 inhibitor landscape spans a wide potency continuum—from sub-nanomolar clinical candidates (e.g., JNJ-64619178, IC50 = 0.14 nM; GSK3326595, IC50 = 6.2 nM) to micromolar tool compounds (e.g., Compound 4b14, IC50 = 2.71 μM) [1][2][3]. Within this continuum, PRMT5-IN-23 occupies a distinct potency niche (IC50 = 0.31 μM) that differs fundamentally from both ultra-potent SAM-competitive inhibitors and weaker substrate-competitive scaffolds [4]. Furthermore, PRMT5-IN-23 (compound 50) is characterized by a high molecular weight (1634.68 Da) and complex peptide-like structure, whereas many PRMT5 clinical candidates are small molecules (MW < 600 Da) with distinct pharmacokinetic and selectivity profiles [5][6]. Given these substantial differences in potency, molecular architecture, and likely binding modality, substituting PRMT5-IN-23 with another PRMT5 inhibitor without empirical validation introduces significant risk of divergent target engagement and cellular efficacy outcomes.

PRMT5-IN-23 Comparative Evidence


Oral Bioavailability Comparison

PRMT5-IN-23 demonstrates an IC50 value of 0.31 μM against PRMT5 in biochemical enzymatic assays [1]. In comparison, PRMT5-IN-30 (compound 17) exhibits an IC50 of 0.33 μM under comparable enzymatic assay conditions, representing a 6.5% higher inhibitory concentration required for equivalent target engagement [2]. PRMT5-IN-31 (Compound 3m), a closely related analog, shares an identical IC50 value of 0.31 μM with PRMT5-IN-23 [3]. While the potency differences are modest, the distinct chemical scaffolds (MW 1634.68 for PRMT5-IN-23 versus MW 336.43 for PRMT5-IN-31) indicate divergent physicochemical properties that may affect cellular permeability and in vivo behavior [4].

PRMT5 inhibition Enzymatic assay Biochemical potency Comparative pharmacology

In Vivo Tumor Growth Inhibition in DLBCL Xenografts

PRMT5-IN-23 exhibits an IC50 of 0.31 μM (310 nM), positioning it in a distinct potency tier relative to clinical-stage PRMT5 inhibitors [1]. JNJ-64619178, a clinical candidate with high selectivity, demonstrates an IC50 of 0.14 nM against PRMT5-MEP50—representing approximately 2,200-fold greater potency than PRMT5-IN-23 [2]. Similarly, GSK3326595 (EPZ015938), a clinical-stage SAM-competitive inhibitor, exhibits an IC50 of 6.2 nM, approximately 50-fold more potent than PRMT5-IN-23 [3]. In contrast, Compound 4b14, a rationally designed PRMT5 inhibitor assembled from known pharmacophores, demonstrates an IC50 of 2.71 μM, which is 8.7-fold less potent than PRMT5-IN-23 [4]. PRMT5-IN-23 also exhibits potency similar to antiproliferative agent-25 (Compound 3s4), which demonstrates an IC50 of 0.11 μM, placing both compounds in the sub-micromolar range but with PRMT5-IN-23 showing 2.8-fold lower potency [5].

Clinical candidate comparison Potency benchmarking PRMT5 inhibitor classification Drug discovery

Cellular Anti-Proliferative Potency in DLBCL

PRMT5-IN-23 is characterized by a molecular formula of C75H91N15O25S and a molecular weight of 1634.68 Da [1]. This peptide-like macromolecular scaffold differs fundamentally from conventional small-molecule PRMT5 inhibitors in clinical development. Clinical candidate GSK3326595 (EPZ015938) possesses a molecular weight of approximately 500 Da, less than one-third the mass of PRMT5-IN-23 [2]. PRMT5-IN-31, a related inhibitor with identical enzymatic potency (IC50 = 0.31 μM), has a molecular weight of 336.43 Da and formula C21H24N2O2, representing a >1,200 Da difference in molecular weight despite comparable target engagement . The large peptide-like structure of PRMT5-IN-23 may confer distinct binding interactions with the PRMT5 substrate pocket and divergent pharmacokinetic properties relative to small-molecule alternatives.

Chemical scaffold Molecular weight Peptide inhibitor Structural differentiation

Selectivity Against PRMT1 and PRMT4

While direct head-to-head selectivity profiling data for PRMT5-IN-23 against other PRMT family members (e.g., PRMT1, PRMT4, PRMT7) is not publicly available in primary literature, the compound's large peptide-like scaffold (MW 1634.68 Da) suggests a distinct selectivity profile compared to small-molecule PRMT5 inhibitors [1]. In contrast, PRMT5-IN-30 (compound 17, IC50 = 0.33 μM) has been characterized as exhibiting broad selectivity against a panel of other methyltransferases [2]. PRMT5-IN-31 (IC50 = 0.31 μM) is reported to selectively up-regulate hnRNP E1 protein levels via PRMT5 inhibition without documented off-target PRMT activity [3]. Given that small-molecule PRMT5 inhibitors such as Compound 4b14 demonstrate >70-fold selectivity over PRMT1 and PRMT4, the selectivity profile of peptide-like inhibitors may differ substantially due to distinct binding modality [4].

Selectivity profiling Off-target risk PRMT family Chemical biology

PRMT5-IN-23 Application Scenarios


In Vivo Oral Dosing in DLBCL Xenografts

PRMT5-IN-23 is suitable for target validation and mechanistic studies where sub-micromolar PRMT5 inhibition is required but ultra-potent clinical candidates (e.g., JNJ-64619178, IC50 = 0.14 nM) are either unavailable or unnecessary for the experimental question [1]. The compound's IC50 of 0.31 μM provides sufficient potency to achieve robust target engagement in biochemical and cellular assays without the extreme potency that may mask subtle biological effects or require specialized handling protocols [2].

Lymphoma Cell Proliferation Assays

Given its distinct peptide-like macromolecular scaffold (MW 1634.68 Da) compared to small-molecule PRMT5 inhibitors (MW 336–500 Da), PRMT5-IN-23 serves as a valuable comparator compound in studies investigating how molecular architecture influences target engagement, cellular permeability, and phenotypic outcomes [1]. When benchmarked against PRMT5-IN-31 (identical enzymatic potency but divergent scaffold) or PRMT5-IN-30 (similar potency with documented methyltransferase selectivity), PRMT5-IN-23 enables scaffold-specific pharmacology assessment [2][3].

PRMT5-Specific Mechanistic Studies

PRMT5-IN-23 is appropriate as a reference inhibitor in PRMT5 enzymatic assay development and high-throughput screening campaigns. Its IC50 of 0.31 μM positions it in a potency range suitable for assay validation without the extreme sensitivity constraints of sub-nanomolar inhibitors [1]. The compound can serve as a positive control for PRMT5 inhibition in biochemical assays measuring symmetric dimethylation of arginine substrates [2].

Cautionary Note: Not Recommended for Selectivity-Critical PRMT Isoform Studies Without Empirical Validation

Due to the absence of publicly available selectivity profiling data for PRMT5-IN-23 against other PRMT family members (PRMT1, PRMT4, PRMT7, etc.), this compound is not recommended for studies where isoform-specific PRMT5 effects must be rigorously distinguished without prior empirical selectivity characterization [1]. In such applications, compounds with documented selectivity profiles (e.g., Compound 4b14 with >70-fold selectivity over PRMT1 and PRMT4) should be prioritized [2].

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